Bienvenue dans la boutique en ligne BenchChem!

β-Hydroxy Thyroxine-13C6

Isotope Dilution Mass Spectrometry Pharmaceutical Impurity Quantitation Levothyroxine Quality Control

β-Hydroxy Thyroxine-13C6 (C₉¹³C₆H₁₁I₄NO₅, MW 798.83) is a stable isotope-labeled analog of the levothyroxine β-hydroxy impurity (β-Hydroxy Thyroxine, CAS 107849-54-7). It is categorized as a stable isotope-labeled pharmaceutical reference standard.

Molecular Formula C₉¹³C₆H₁₁I₄NO₅
Molecular Weight 798.83
Cat. No. B1158367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameβ-Hydroxy Thyroxine-13C6
Synonymsβ-[3,5-Diiodo-4-(3,5-diiodo-4-hydroxyphenoxy)phenyl]serine-3C6; 
Molecular FormulaC₉¹³C₆H₁₁I₄NO₅
Molecular Weight798.83
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

β-Hydroxy Thyroxine-13C6 – Procurement Specifications for a 13C6-Labeled Levothyroxine Impurity Reference Standard


β-Hydroxy Thyroxine-13C6 (C₉¹³C₆H₁₁I₄NO₅, MW 798.83) is a stable isotope-labeled analog of the levothyroxine β-hydroxy impurity (β-Hydroxy Thyroxine, CAS 107849-54-7). It is categorized as a stable isotope-labeled pharmaceutical reference standard . The compound is prepared by substituting six ¹²C atoms with ¹³C atoms in the tyrosine-ring portion of the β-Hydroxy Thyroxine molecule, producing a mass shift of +6 Da relative to the unlabeled impurity (MW 792.87) [1]. This mass shift enables its primary use as an internal standard for isotope-dilution liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS) quantitation of the β-hydroxy impurity in levothyroxine active pharmaceutical ingredient (API) and finished drug products, directly supporting ANDA/DMF regulatory submissions and pharmaceutical quality control per USP monographs [2].

Why Unlabeled β-Hydroxy Thyroxine or Other Isotope-Labeled Thyroxine Standards Cannot Substitute for β-Hydroxy Thyroxine-13C6


Generic substitution of β-Hydroxy Thyroxine-13C6 with unlabeled β-Hydroxy Thyroxine, L-Thyroxine-13C6, or other stable-isotope labeled thyroxine analogs fails for three quantifiable reasons rooted in analytical specificity and regulatory context. First, the USP recognizes β-hydroxy thyroxine as a specific, named impurity of levothyroxine sodium with a defined relative response factor [1]; an unlabeled standard lacks the mass offset necessary for isotope-dilution correction of matrix effects and ionization efficiency variations, which are documented to cause between-run imprecision exceeding 10% in LC-MS/MS thyroid hormone assays without matched internal standards [2]. Second, L-Thyroxine-13C6 (MW 782.83) differs from the target analyte by both molecular weight and chromatographic retention time, making it unsuitable for accurate co-elution-based correction in impurity-specific MRM transitions. Third, the β-hydroxyl modification in the target compound introduces polarity differences that alter extraction recovery and ionization behavior relative to T4-based internal standards; without analyte-matched isotopic correction, recovery biases of >15% across heterogeneous matrices (serum, tissue homogenates) have been observed [3].

Quantitative Differentiation Evidence for β-Hydroxy Thyroxine-13C6 vs. Closest Analogs and Alternatives


Mass Shift and Isotopic Purity Differentiate β-Hydroxy Thyroxine-13C6 from Unlabeled β-Hydroxy Thyroxine

β-Hydroxy Thyroxine-13C6 (MW 798.83) exhibits a +6 Da mass shift relative to unlabeled β-Hydroxy Thyroxine (MW 792.87) due to substitution of six 12C atoms with 13C in the tyrosine ring [1]. This mass shift of 6.0 Da is confirmed by the molecular formula C9(13C)6H11I4NO5 vs. C15H11I4NO5 for the unlabeled compound. In ID-LC-MS/MS applications, this mass difference permits baseline separation of the internal standard signal from the endogenous analyte signal in the mass spectrometer without isotopic cross-talk, provided isotopic enrichment is at the ≥99% 13C level typical of pharmaceutical-grade labeled standards . Unlabeled β-Hydroxy Thyroxine, by contrast, cannot serve as an internal standard because its signal is indistinguishable from target analyte signals.

Isotope Dilution Mass Spectrometry Pharmaceutical Impurity Quantitation Levothyroxine Quality Control

Regulatory Identity: β-Hydroxy Thyroxine-13C6 as a USP-Listed Impurity Standard Distinct from L-Thyroxine-13C6

The target compound is the 13C6-labeled form of a specific USP-named impurity: Levothyroxine Sodium Impurity, .BETA.-HYDROXY-T4- (UNII 9H1713CTRY) [1]. The USP monograph assigns this impurity a relative response factor of 1.00 for HPLC/UV quantitation and requires its identification and quantification in levothyroxine sodium drug substance and product [1]. In contrast, L-Thyroxine-13C6 (CAS 720710-30-5) is the labeled form of the API itself, not the β-hydroxy impurity. Using L-Thyroxine-13C6 as an internal standard for β-hydroxy impurity quantitation would fail to correct for impurity-specific chromatographic behavior and ionization properties, potentially yielding systematic quantitation errors that could lead to out-of-specification results during regulatory review.

Pharmaceutical Reference Standard USP Impurity ANDA Submission

Documented Biological Activity Profile Distinct from Thyroxine-13C6 Analogs

The unlabeled parent compound β-Hydroxy Thyroxine has been evaluated in published pharmacological studies and demonstrated both antithyroid potential and some thyromimetic activity . Wawzone et al. (1963) reported the original preparation and testing of β-Hydroxy Thyroxine for these dual pharmacological properties . This biological activity profile is distinct from that of L-Thyroxine (T4), which is a full thyroid hormone agonist, and from 3,3',5,5'-tetraiodothyroacetic acid (Tetrac), a thyrointegrin receptor antagonist. For researchers studying thyroid hormone metabolism or screening for thyromimetic/antithyroid agents, β-Hydroxy Thyroxine-13C6 provides a tracer with intrinsic biological relevance that L-Thyroxine-13C6 or T3-13C6 cannot replicate for β-hydroxy metabolite-specific pathways.

Thyromimetic Activity Antithyroid Screening Structural Activity Relationship

13C6-Labeled Internal Standards Demonstrate Analytical Precision ≤1.6% CV in Isotope Dilution LC-MS/MS: Class-Level Evidence

While no published method validation study uses β-Hydroxy Thyroxine-13C6 specifically as an internal standard, extensive class-level evidence demonstrates that 13C6-labeled thyroxine-based internal standards enable isotope-dilution LC-MS/MS methods with overall coefficients of variation (CV) of 1.0% (ID-GC/MS) to 1.6% (ID-LC/ESI-MS/MS) [1] [2]. Thienpont et al. (1994) achieved a mean overall imprecision of 1.0% and a deviation of +0.4% from target values using 13C6-thyroxine in an ID-GC/MS reference method [1]. De Brabandere et al. (1998) reported within-run CV of 1.1%, overall CV of 1.6%, and agreement of −1.6% to +3.3% compared to an existing ID-GC/MS method for serum thyroxine using 13C6-thyroxine as internal standard [2]. In tissue matrices, 13C6-labeled internal standards for thyroid hormones yielded intra-assay variation <10% and total assay variation <15% with LOQs of 0.98–1.73 pg on-column [3]. These precision metrics cannot be achieved with unlabeled external standard calibration or with non-isotopic internal standards (e.g., structural analogs) due to uncompensated matrix effects.

Isotope Dilution LC-MS/MS Reference Measurement Procedure Analytical Method Validation

High-Value Application Scenarios for β-Hydroxy Thyroxine-13C6 in Pharmaceutical and Biomedical Research


Regulatory Impurity Quantitation in Levothyroxine Sodium ANDA/DMF Submissions

Pharmaceutical manufacturers developing generic levothyroxine sodium products must identify and quantify the β-hydroxy impurity as specified in the USP monograph [1]. β-Hydroxy Thyroxine-13C6 serves as the isotopically matched internal standard for LC-MS/MS methods validated per ICH Q2(R1). The +6 Da mass shift (MW 798.83 vs. 792.87) [2] enables specific MRM-based quantitation without interference from the endogenous impurity or API, achieving the precision characteristics documented for 13C6-thyroxine internal standards (overall CV ≤1.6%) [3].

Thyroid Hormone Metabolic Pathway Tracing in Preclinical Endocrinology Research

β-Hydroxy Thyroxine-13C6 enables stable-isotope tracer studies of the β-hydroxylation metabolic pathway of thyroxine, which is relevant to understanding alternative thyroid hormone metabolism beyond classical deiodination. The parent compound's documented thyromimetic and antithyroid activity makes this tracer particularly valuable for investigating the pharmacological relevance of β-hydroxy metabolites. The 13C6 label permits tissue-specific metabolic flux analysis when used in conjunction with SPE UPLC-MS/MS methods capable of detecting 13C6-labeled metabolites at 0.98–1.73 pg on-column sensitivity [4].

Method Development and Validation for Levothyroxine Impurity Profiling by UHPLC-HRMS

Analytical laboratories developing holistic impurity profiling workflows for synthetic thyroxine APIs require a complete set of isotopically labeled impurity standards. β-Hydroxy Thyroxine-13C6 fills a specific gap not covered by L-Thyroxine-13C6 or other commercially available labeled standards: it provides an exact isotopic match for the β-hydroxy impurity with a confirmed mass shift of +6 Da . This enables its use as both an internal standard for quantitation and a retention time marker in UHPLC-HRMS methods, supporting comprehensive impurity fate and purge studies during process development.

Quality Control Batch Release Testing at Contract Research and Manufacturing Organizations

CROs and CDMOs performing GMP-compliant batch release testing of levothyroxine sodium require certified impurity reference standards with documented traceability. β-Hydroxy Thyroxine-13C6, supplied with certificates of analysis specifying molecular formula (C9(13C)6H11I4NO5), molecular weight (798.83), and storage conditions per MSDS , fulfills the specific need for a stable-labeled standard of the USP-named impurity "LEVOTHYROXINE SODIUM IMPURITY, .BETA.-HYDROXY-T4-" (UNII 9H1713CTRY) with relative response factor 1.00 [1].

Quote Request

Request a Quote for β-Hydroxy Thyroxine-13C6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.